
Ticagrelor sulphone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ticagrelor sulphone is a derivative of ticagrelor, a well-known antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome and other cardiovascular conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor sulphone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolo-pyrimidine core: This step involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in the presence of ethylene glycol.
Construction of the triazole ring: The intermediate formed in the first step undergoes diazotization with a reagent such as resin-NO2 in a mixture of water and acetonitrile.
Introduction of the sulphone group: The final step involves the oxidation of the thioether group to a sulphone using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. Process optimization techniques, such as response surface methodology and one-pot reactions, are employed to maximize yield and minimize waste. Pilot-scale tests are conducted to ensure the feasibility and consistency of the improved process .
Analyse Chemischer Reaktionen
Types of Reactions
Ticagrelor sulphone undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulphone.
Reduction: Potential reduction of the sulphone group back to a thioether under specific conditions.
Substitution: Nucleophilic substitution reactions involving the sulphone group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethylene glycol.
Major Products
The major products formed from these reactions include this compound and its reduced or substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ticagrelor sulphone has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of sulphone groups on the pharmacological properties of antiplatelet agents.
Biology: Investigated for its potential effects on platelet aggregation and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for preventing blood clots in patients with cardiovascular conditions.
Industry: Utilized in the development of new antiplatelet drugs with improved efficacy and safety profiles
Wirkmechanismus
Ticagrelor sulphone exerts its effects by antagonizing the P2Y12 receptor on platelets, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. The sulphone group may enhance the binding affinity and selectivity of the compound for the P2Y12 receptor, leading to more potent antiplatelet effects. The downstream effects of P2Y12 receptor antagonism include inhibition of platelet activation, suppression of inflammation, and enhanced cardiovascular protection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clopidogrel: Another P2Y12 receptor antagonist used as an antiplatelet agent. Unlike ticagrelor sulphone, clopidogrel requires metabolic activation and irreversibly inhibits the P2Y12 receptor.
Prasugrel: A thienopyridine derivative that also inhibits the P2Y12 receptor but requires metabolic activation and has a longer duration of action compared to this compound.
Ticagrelor: The parent compound of this compound, which does not require metabolic activation and binds reversibly to the P2Y12 receptor
Uniqueness
This compound is unique due to the presence of the sulphone group, which may confer distinct pharmacological properties, such as enhanced binding affinity and selectivity for the P2Y12 receptor. This could potentially lead to improved efficacy and safety profiles compared to other P2Y12 receptor antagonists .
Biologische Aktivität
Ticagrelor sulphone is a significant metabolite of ticagrelor, an oral antiplatelet agent used primarily for the prevention of thrombotic cardiovascular events in patients with acute coronary syndromes (ACS) and a history of myocardial infarction. Understanding the biological activity of this compound is essential for evaluating its pharmacological efficacy and safety profile.
Ticagrelor and its sulphone metabolite exert their effects primarily through antagonism of the P2Y12 receptor , a key player in platelet aggregation:
- Reversible Binding : Unlike thienopyridines (e.g., clopidogrel), ticagrelor binds reversibly to the P2Y12 receptor, allowing for rapid onset and offset of action. This characteristic is crucial in managing acute thrombotic events where immediate platelet inhibition is necessary .
- Non-competitive Antagonism : Ticagrelor acts as a non-competitive antagonist, locking the receptor in an inactive state, which prevents ADP-mediated platelet activation. This mechanism results in sustained platelet inhibition without requiring metabolic activation .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism:
- Absorption : Ticagrelor has an oral bioavailability of approximately 36%, with peak plasma concentrations reached within 1.5 to 3 hours post-administration .
- Metabolism : It is extensively metabolized in the liver via cytochrome P450 enzymes, primarily CYP3A4, producing active metabolites such as AR-C124910XX, which exhibits similar potency to ticagrelor itself .
- Elimination : The elimination half-life of ticagrelor ranges from 7 to 12 hours, with no significant dose adjustments required for varying demographics or mild hepatic impairment .
Biological Activity and Clinical Implications
The biological activity of this compound has been investigated through various clinical studies, demonstrating its effectiveness in enhancing platelet inhibition compared to other agents:
Efficacy in Clinical Trials
- DISPERSE Study : This phase II trial revealed that ticagrelor provided a greater and more consistent inhibition of platelet aggregation compared to clopidogrel. Patients receiving a loading dose of ticagrelor exhibited 41% inhibition at 30 minutes, significantly higher than clopidogrel's 8% .
- RESPOND Study : In patients identified as clopidogrel non-responders, switching to ticagrelor resulted in higher platelet inhibition levels, indicating its effectiveness across different patient populations .
Case Studies
A review of case studies highlights the practical implications of using this compound:
- Case Study 1 : A patient with a history of recurrent myocardial infarction showed significant improvement in outcomes after switching from clopidogrel to ticagrelor, with consistent platelet inhibition and no adverse events reported.
- Case Study 2 : Elderly patients demonstrated increased plasma concentrations of ticagrelor but maintained similar efficacy profiles without clinically relevant side effects, underscoring the drug's adaptability across age groups .
Comparative Efficacy Table
Study/Trial | Drug Comparison | Key Findings |
---|---|---|
DISPERSE | Ticagrelor vs. Clopidogrel | Ticagrelor showed significantly higher platelet inhibition at all time points. |
RESPOND | Ticagrelor vs. Clopidogrel (non-responders) | Higher inhibition levels achieved with ticagrelor regardless of previous clopidogrel response. |
Onset–Offset Study | Ticagrelor vs. Clopidogrel | Rapid onset and sustained effect with ticagrelor; effects diminished quickly after discontinuation. |
Eigenschaften
IUPAC Name |
(1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-10-17(35-6-5-32)20(34)19(15)33)18-22(28-23)31(30-29-18)16-9-12(16)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIWICWAOCUWJD-FNOIDJSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC3C4=CC(=C(C=C4)F)F)NC5CC(C(C5O)O)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.